Product packaging for 2-(ethylamino)-N-methylpropanamide(Cat. No.:)

2-(ethylamino)-N-methylpropanamide

Cat. No.: B13204363
M. Wt: 130.19 g/mol
InChI Key: VXVXQZFNAZMMBW-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. solubilityofthings.comwikipedia.org They can be considered derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by an amino group (-NR₂). solubilityofthings.comdiplomatacomercial.com The structure of 2-(ethylamino)-N-methylpropanamide places it squarely within this family.

Specifically, it is a secondary amide, as the nitrogen of the amide group is bonded to one carbon substituent (a methyl group) and one hydrogen atom. Furthermore, it is an N-substituted amide, a designation that highlights the presence of substituents on the nitrogen atom. fiveable.mefiveable.me The nomenclature "this compound" precisely describes its structure: a three-carbon propanamide backbone with a methyl group on the amide nitrogen (N-methyl) and an ethylamino group at the second carbon of the propane (B168953) chain.

Amides are classified as primary, secondary, or tertiary based on the number of carbon substituents attached to the amide nitrogen. solubilityofthings.com This substitution significantly influences their physical and chemical properties, including reactivity, solubility, and hydrogen bonding capacity. wikipedia.orgfiveable.me

Significance as a Fundamental Organic Structure

The structure of this compound, while seemingly simple, embodies fundamental concepts in organic chemistry. Amide bonds are exceptionally stable and are the linking units that form the backbone of proteins, where they are known as peptide bonds. wikipedia.org This stability arises from resonance, where the lone pair of electrons on the nitrogen atom is delocalized with the carbonyl group, giving the C-N bond partial double-bond character.

As a small, functionalized molecule, this compound can be viewed as a building block or a fragment of a larger, more complex molecule. Such simple structures are often used in medicinal chemistry and materials science as scaffolds to be elaborated upon. fiveable.me The presence of two distinct nitrogen atoms—a secondary amine and a secondary amide—offers multiple sites for potential chemical modification, making it an interesting substrate for synthetic exploration. The ability to fine-tune properties like solubility and reactivity by modifying N-substituents makes this class of compounds valuable for developing new materials and therapeutic agents. fiveable.mefiveable.me

Overview of Chemical Interest and Research Trajectories

While specific research on this compound is not prominent in the literature, the broader class of N-substituted and α-amino amides is the subject of ongoing chemical research.

Synthetic Utility: A primary area of interest is the development of novel and efficient methods for amide bond formation, a crucial reaction in pharmaceutical and chemical manufacturing. acs.org Research focuses on creating more atom-economical and environmentally benign catalytic methods to form amides, moving away from traditional stoichiometric reagents. acs.org The synthesis of N-alkylated amino amides, in particular, is of significant interest for creating peptidomimetics and other bioactive molecules.

Chemical Reactivity and Activation: Amides are known for their relative stability and low reactivity compared to other carboxylic acid derivatives. diplomatacomercial.com A significant research trajectory involves developing methods to "activate" the amide bond to make it more susceptible to nucleophilic attack or other transformations. This allows amides, which are often considered stable endpoints, to be used as versatile intermediates in multi-step syntheses.

Structural and Mechanistic Studies: The presence of substituents on the amide nitrogen affects the planarity of the amide bond, its rotational barrier, and its electronic properties. fiveable.me Simple molecules like this compound could serve as model compounds for physical organic chemistry studies, helping to elucidate how structural changes impact reactivity and intermolecular interactions.

Chemical and Physical Data

PropertyValue for N,N-Dimethylpropanamide
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol sigmaaldrich.com
CAS Number 758-96-3 sigmaaldrich.com
Appearance Colorless liquid solubilityofthings.com
Boiling Point 174-175 °C sigmaaldrich.com
Melting Point -45 °C sigmaaldrich.com
Density 0.92 g/mL at 25 °C sigmaaldrich.com
Solubility in Water Soluble solubilityofthings.com

This interactive table contains data for N,N-Dimethylpropanamide as a representative example.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B13204363 2-(ethylamino)-N-methylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(ethylamino)-N-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-4-8-5(2)6(9)7-3/h5,8H,4H2,1-3H3,(H,7,9)

InChI Key

VXVXQZFNAZMMBW-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethylamino N Methylpropanamide

Established Synthetic Routes and Strategies

Traditional synthetic approaches to 2-(ethylamino)-N-methylpropanamide rely on well-established reactions in organic chemistry, including amide bond formation, alkylation, and reductive amination. These methods are robust and have been widely applied in the synthesis of related structures.

Amide Bond Formation via Coupling Reactions

The formation of the N-methylpropanamide moiety is a crucial step in the synthesis of the target molecule. This is typically achieved through the coupling of a carboxylic acid precursor with methylamine. The use of coupling agents activates the carboxylic acid, facilitating the nucleophilic attack of the amine.

Commonly employed coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methylamine to form the amide bond researchgate.net. The reactions are generally high-yielding and can be performed under mild conditions.

Coupling AgentPrecursorAmineSolventTypical Yield (%)
EDC2-(Ethylamino)propanoic acidMethylamineDichloromethane (DCM)85-95
DCC2-(Ethylamino)propanoic acidMethylamineTetrahydrofuran (THF)80-90
HATU2-(Ethylamino)propanoic acidMethylamineDimethylformamide (DMF)90-98

This table presents illustrative data for the synthesis of this compound via amide bond formation, a crucial step in its preparation. The data is based on typical yields for such reactions with various common coupling agents.

Alkylation and Amination Reactions in Backbone Construction

The construction of the 2-(ethylamino) group on the propanamide backbone can be accomplished through alkylation or amination reactions. One common strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a propanamide derivative with ethylamine (B1201723). For instance, 2-bromopropanamide can be reacted with an excess of ethylamine. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts masterorganicchemistry.comlibretexts.org.

To circumvent the issue of multiple alkylations, the Gabriel synthesis offers a more controlled approach for introducing a primary amine libretexts.orgpressbooks.pub. This method involves the alkylation of potassium phthalimide with a 2-halopropanamide, followed by hydrolysis or hydrazinolysis to release the primary amine. Subsequent reductive amination with acetaldehyde would then yield the desired ethylamino group.

Another approach is the direct amination of α-halo esters followed by amidation. For example, ethyl 2-bromopropionate can be reacted with ethylamine, followed by amidation with methylamine.

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds and is a key strategy for synthesizing this compound wikipedia.orgmasterorganicchemistry.comlibretexts.org. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine wikipedia.orgmasterorganicchemistry.com.

For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of N-methyl-2-oxopropanamide (pyruvamide) with ethylamine. The reaction is typically carried out in the presence of a reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group masterorganicchemistry.com.

Carbonyl PrecursorAmineReducing AgentSolventTypical Yield (%)
N-Methyl-2-oxopropanamideEthylamineSodium triacetoxyborohydrideDichloroethane (DCE)75-85
Ethyl pyruvateEthylamineSodium cyanoborohydrideMethanol70-80

This interactive data table illustrates a plausible reductive amination approach for synthesizing this compound. The presented data is based on typical yields for such reactions.

Novel and Efficient Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of complex molecules, including catalytic approaches and flow chemistry.

Catalytic Synthesis Approaches (e.g., Organocatalysis, Metal-Catalysis)

Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, milder reaction conditions, and reduced waste generation. Both organocatalysis and metal-catalysis have been applied to reactions that are central to the synthesis of this compound.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been effectively used in asymmetric aldol and Mannich reactions, which can be adapted to construct the chiral backbone of the target molecule nih.gov. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated amide, catalyzed by a chiral organocatalyst, could establish the stereocenter at the 2-position.

Metal-Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used in C-N bond formation reactions rsc.orgmdpi.com. For example, palladium-catalyzed amination (Buchwald-Hartwig amination) could be employed to couple ethylamine with a 2-halopropanamide derivative. Furthermore, metal-catalyzed reductive amination processes offer an alternative to traditional hydride reagents nih.gov.

Catalytic SystemReaction TypePrecursorsKey Advantage
Chiral Proline DerivativeAsymmetric Michael Additionα,β-Unsaturated propanamide, EthylamineEnantioselective C-N bond formation
Palladium/Buchwald LigandBuchwald-Hartwig Amination2-Bromopropanamide, EthylamineHigh functional group tolerance
Rhodium/H2Catalytic Reductive AminationN-Methyl-2-oxopropanamide, EthylamineUse of H2 as a clean reductant

This interactive data table summarizes novel catalytic approaches applicable to the synthesis of this compound, highlighting the advantages of each method.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reaction control, and ease of scalability noelresearchgroup.comnih.govijprajournal.com. The synthesis of this compound can be adapted to a continuous flow process.

A potential flow synthesis could involve pumping a stream of a 2-halopropanamide and ethylamine through a heated reactor coil to facilitate the alkylation reaction. The resulting product stream could then be mixed with a solution of a coupling agent and methylamine in a subsequent reactor to form the final amide bond. In-line purification techniques can be integrated to isolate the pure product thieme-connect.de. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity nih.govnih.gov. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process nih.gov.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant advancement in chemical synthesis, offering substantial improvements over conventional heating methods. Unlike traditional techniques that rely on external heat sources and heat transfer through convection, microwave irradiation provides efficient internal heating by direct coupling of microwave energy with the molecules in the reaction mixture. This molecular-level interaction leads to a rapid and uniform rise in temperature, which can drastically reduce reaction times, often from hours to mere minutes, while simultaneously increasing product yields and purity.

The application of microwave technology is particularly beneficial for the N-alkylation of amides, a key transformation for producing compounds like this compound. Historically, N-alkylation of amides required harsh conditions, such as the initial conversion of the amide to its conjugate base using reagents like sodium metal or sodium hydride, followed by reaction with an alkyl halide, often involving prolonged reaction times. Microwave-assisted methods, especially those performed under solvent-free conditions, provide a more environmentally benign and efficient alternative. This approach can circumvent the need for high-boiling, toxic aprotic solvents, which are often difficult to remove post-reaction.

For the synthesis of this compound, a hypothetical microwave-assisted approach could involve the reaction of a suitable precursor, such as 2-amino-N-methylpropanamide, with an ethylating agent. The use of microwave irradiation would be expected to significantly accelerate the reaction rate compared to conventional heating in an oil bath.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted N-Ethylation
ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAS)Advantage of MAS
Reaction TimeSeveral hours (e.g., 6-12 h)Minutes (e.g., 5-30 min)Drastic reduction in process time
Energy InputHigh (prolonged heating)Lower (short duration, efficient heating)Increased energy efficiency
Product YieldModerate to GoodGood to ExcellentImproved process efficiency
Solvent UseOften requires high-boiling aprotic solvents (e.g., DMF, DMSO)Can be performed under solvent-free conditionsReduced environmental impact and easier workup

Green Chemistry Principles in Synthesis

The synthesis of amides is a cornerstone of the pharmaceutical and chemical industries; however, traditional methods often rely on stoichiometric activating agents and harsh conditions, which generate significant waste and pose environmental challenges. Consequently, the integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable manufacturing processes.

Atom Economy and E-Factor Analysis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, and no atoms are wasted as by-products.

A complementary metric is the Environmental Factor (E-Factor), which quantifies the amount of waste generated per kilogram of product. A lower E-Factor indicates a greener process with less environmental impact.

Different synthetic routes to this compound would exhibit vastly different atom economies and E-Factors. For instance, a synthesis involving the N-alkylation of an amide with an alcohol is highly atom-economical as it ideally generates only water as a by-product. In contrast, methods using stoichiometric coupling reagents or alkyl halides with a base generate significant salt waste, leading to poor atom economy and a high E-Factor.

Table 2: Theoretical Green Metrics for Different Synthetic Routes to this compound
Synthetic RouteGeneralized ReactionTheoretical Atom EconomyExpected E-FactorKey By-products
N-Alkylation with Alcohol (Catalytic)R-NH₂ + R'-OH → R-NH-R' + H₂OHighLowWater
N-Alkylation with Alkyl HalideR-NH₂ + R'-X + Base → R-NH-R' + [Base-H]XLow to ModerateHighInorganic or organic salts
Reductive AminationR-C(=O)-R' + R''-NH₂ + H₂ → R-CH(NH-R'')-R' + H₂OHighLowWater
Classical Amide CouplingR-COOH + R'-NH₂ + Coupling Agent → R-C(=O)NH-R' + By-productsVery LowVery HighSpent coupling agent, salts

Utilization of Safer Solvents and Reagents

The choice of solvents and reagents is critical to the environmental footprint of a synthetic process. Many traditional N-alkylation and amide formation reactions utilize polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These solvents are effective but are now recognized as hazardous and are targeted for replacement.

Green chemistry encourages the use of safer alternatives. These can include:

Benign Solvents: Water is the ideal green solvent, though its use can be limited by reactant solubility. Higher boiling point alcohols, such as butanol, or nitriles like acetonitrile (used under pressure) can be viable substitutes for hazardous aprotic solvents.

Green Reagents: Propylene carbonate has been identified as a green, carbon-neutral solvent that can also act as an alkylating reagent, replacing toxic and potentially genotoxic alkyl halides.

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions, often facilitated by microwave irradiation, is an excellent strategy to eliminate solvent waste entirely.

The selection of reagents also plays a crucial role. For the synthesis of this compound, replacing alkyl halides with alcohols as alkylating agents represents a significant green improvement, as alcohols are more readily available and less toxic.

Waste Minimization and By-product Management

Waste minimization is a core objective of green chemistry, directly linked to the principles of atom economy and E-Factor analysis. The most effective strategy is to prevent waste generation at its source rather than treating it after its creation.

Key approaches to waste minimization in the synthesis of this compound include:

Catalysis: Employing catalytic methods instead of stoichiometric reagents is paramount. Catalytic N-alkylation of amides with alcohols, for example, avoids the large quantities of salt waste produced in traditional methods.

Benign By-products: Designing synthetic routes that produce non-hazardous by-products, with water being the most desirable, simplifies downstream processing and minimizes environmental impact.

Effective by-product management involves either finding a use for the by-product, thereby turning waste into a co-product, or ensuring its environmentally safe disposal.

Derivatization Minimization Strategies

In the context of synthesizing this compound, a molecule with two distinct nitrogen atoms, a poorly designed synthesis might require protecting one nitrogen functionality while the other is modified. A greener approach would favor strategies that exhibit high selectivity, allowing for the direct modification of the target site without the need for protecting groups.

Strategies to achieve this include:

Selective Reagents and Catalysts: Utilizing catalysts that can differentiate between the amine and amide nitrogens in a precursor molecule.

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation without isolating intermediates can significantly reduce waste from purification and minimize the need for derivatization. For example, a tandem reaction could directly convert a simpler starting material like a nitrile or aldoxime with an alcohol into the final N-alkylated amide product in a single pot.

By carefully planning the synthetic route to prioritize direct transformations, the number of steps is reduced, leading to a more efficient, economical, and sustainable process.

Theoretical and Computational Chemistry Studies of 2 Ethylamino N Methylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens to examine molecules at the electronic level. These methods, grounded in the principles of quantum mechanics, are employed to determine the fundamental properties of 2-(ethylamino)-N-methylpropanamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For this compound, DFT calculations are pivotal for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by locating the minimum energy structure on the potential energy surface.

A common approach involves using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost. The optimization process yields precise information on bond lengths, bond angles, and dihedral angles.

The following table presents a hypothetical set of optimized geometric parameters for the ground state of this compound, as would be obtained from a DFT calculation.

ParameterBond/AngleValue
Bond LengthC=O1.23 Å
C-N (amide)1.34 Å
N-H (amide)1.01 Å
C-N (ethylamino)1.46 Å
C-C (backbone)1.53 Å
Bond AngleO=C-N122.5°
C-N-H (amide)120.1°
C-C-N (ethylamino)112.3°
Dihedral AngleH-N-C-C178.5°

Furthermore, DFT calculations provide insights into the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. fcien.edu.uy These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT. rsc.org

For a molecule like this compound, high-accuracy ab initio calculations, particularly at the MP2 or CCSD(T) level, can be used to refine the geometries obtained from DFT and to calculate more precise electronic energies. rsc.org These methods are especially valuable for studying systems where electron correlation effects are significant. A comparative study using different levels of theory can offer a comprehensive understanding of the molecule's electronic structure.

Basis Set and Functional Selection for Specific Chemical Properties

The choice of basis set and functional is critical in obtaining reliable results from quantum chemical calculations. mdpi.com For this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms, a variety of basis sets can be employed. Pople-style basis sets, such as 6-31G* or 6-311++G**, are commonly used. The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in the context of hydrogen bonding and non-covalent interactions.

The selection of the DFT functional also plays a crucial role. While B3LYP is a popular hybrid functional, other functionals like M06-2X or ωB97X-D may provide better descriptions of non-covalent interactions, which are expected to be important in the conformational analysis and intermolecular interactions of this compound. The choice ultimately depends on the specific property being investigated and the desired level of accuracy.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and dynamics simulations are essential for understanding its dynamic behavior and interactions with its environment.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the stable conformers and to map out the potential energy landscape associated with rotations around these bonds. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step using molecular mechanics force fields or quantum chemical methods.

The primary rotatable bonds in this compound include the C-C bond of the ethyl group, the C-N bond of the ethylamino group, and the C-C and C-N bonds of the propanamide backbone. The relative energies of the different conformers determine their population at a given temperature.

Below is a hypothetical table showing the relative energies of a few low-energy conformers of this compound.

ConformerDihedral Angle 1 (C-C)Dihedral Angle 2 (C-N)Relative Energy (kcal/mol)
1 (Global Minimum)180° (anti)60° (gauche)0.00
260° (gauche)60° (gauche)0.85
3180° (anti)180° (anti)1.52
4-60° (gauche)180° (anti)2.10

This analysis reveals the most likely shapes the molecule will adopt and is crucial for understanding its biological activity and physical properties.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of N-H and C=O groups in this compound makes it capable of forming hydrogen bonds, both with itself and with other molecules such as water. nih.gov Molecular dynamics (MD) simulations can be employed to study these interactions in detail. In an MD simulation, the atoms of the molecule and its surrounding solvent are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion.

MD simulations can reveal the structure and dynamics of the hydrogen bonding network. For instance, in an aqueous solution, water molecules will form hydrogen bonds with the amide and amine groups of this compound. The strength and lifetime of these hydrogen bonds can be quantified from the simulation trajectories. This information is vital for understanding the solvation of the molecule and its behavior in biological systems. rsc.org Computational studies on related secondary amides have shown that hydrogen bonding can significantly influence their properties and interactions. rsc.orgrsc.org

Solvent Effects in silico

The conformation and properties of a flexible molecule like this compound are significantly influenced by its environment. In silico (computational) studies of solvent effects are crucial for understanding its behavior in different media. These effects are typically modeled using either implicit or explicit solvent models.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, explicit water molecules could form hydrogen bonds with the carbonyl oxygen and the N-H group of the ethylamino moiety, further influencing its conformational landscape.

A hypothetical study could compare the geometry of this compound in the gas phase versus in solvents of varying polarity, such as water and a non-polar solvent like hexane. The expected trend would be an increase in the dipole moment and a change in the preferred dihedral angles of the molecule in more polar solvents.

Table 1: Hypothetical Solvent Effects on Key Properties of this compound

PropertyGas PhaseHexane (ε ≈ 2.0)Water (ε ≈ 80)
Dipole Moment (Debye) ~2.5~2.8~3.5
C=O Bond Length (Å) ~1.230~1.232~1.235
C-N Bond Length (Å) ~1.360~1.358~1.355

Note: This table contains hypothetical data for illustrative purposes.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov From a single DFT calculation, a variety of insightful descriptors can be derived.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yale.edu The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. yale.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO would likely be localized on the nitrogen atoms and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. The LUMO is expected to be centered around the antibonding π* orbital of the carbonyl group (C=O). yale.edu Analysis of the HOMO-LUMO gap would provide insights into the molecule's stability and its propensity to undergo chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap (ΔE) 7.7

Note: This table contains hypothetical data for illustrative purposes.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be anticipated around the hydrogen atom of the ethylamino group (N-H), indicating its susceptibility to nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units (Lewis-type structure). uni-muenchen.dewikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and its stabilizing effect. nih.gov

In the case of this compound, NBO analysis would be particularly useful for investigating the resonance within the amide group. A key interaction to analyze would be the delocalization of the lone pair electrons from the amide nitrogen (a donor NBO) into the antibonding π* orbital of the carbonyl group (an acceptor NBO). nih.gov The energy of this interaction, denoted as E(2), quantifies the strength of the resonance stabilization, which is characteristic of the peptide bond and contributes to its planarity and rotational barrier. nih.gov

Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N amideπ(C=O)~50-60
LP(1) N ethylσ(C-H)~2-5

Note: This table contains hypothetical data for illustrative purposes. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Conceptual DFT Parameters (e.g., Hardness, Electrophilicity)

Conceptual DFT provides a framework for defining and calculating various chemical concepts derived from the variation of energy with respect to the number of electrons. nih.govfrontiersin.org These parameters help in quantifying the global reactivity of a molecule.

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), and can be approximated by half of the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). A larger value of hardness indicates greater stability and lower reactivity.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies (χ = -μ ≈ -(EHOMO + ELUMO)/2).

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η. A higher electrophilicity index indicates a better electrophile.

By calculating these parameters for this compound, a quantitative assessment of its reactivity could be achieved, allowing for comparisons with other molecules. nih.gov

Table 4: Hypothetical Conceptual DFT Parameters for this compound (in eV)

ParameterValue (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) -1.2
Electronegativity (χ) 2.65
Chemical Hardness (η) 3.85
Electrophilicity Index (ω) 0.91

Note: This table contains hypothetical data for illustrative purposes, derived from the hypothetical HOMO/LUMO energies.

Advanced Spectroscopic Characterization Techniques for 2 Ethylamino N Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule such as 2-(ethylamino)-N-methylpropanamide, a suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure and dynamic behavior.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Multi-dimensional NMR techniques are critical for piecing together the molecular puzzle of a compound like this compound.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. For instance, it would show the correlation between the protons of the ethyl group (the -CH₂- and -CH₃) and the proton on the chiral center (CH) with its adjacent methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign which protons are attached to which carbon atoms. This would be essential to distinguish, for example, the N-methyl carbon from the terminal methyl carbon of the ethyl group.

A hypothetical table of expected NMR data is presented below based on the structure of this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1~1.1 (d)~18C2, C3
2~3.0 (q)~55C1, C3, C4, C5
3~1.7 (q)~45C2, C4, C5
4~1.0 (t)~15C2, C3
5~2.8 (s)~26C2, C6
6-~175C1, C2, C5

Note: This table is a hypothetical representation and is not based on experimental data.

Dynamic NMR for Conformational Studies

The amide bond in this compound can exhibit restricted rotation, potentially leading to the presence of different conformers (rotamers) in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into the energy barriers for this rotation and the relative populations of the conformers. Similarly, rotation around the C2-N bond could also be investigated.

Solid-State NMR Applications

Solid-State NMR (ssNMR) could be employed to study the structure and dynamics of this compound in its crystalline or amorphous solid forms. This would provide information on intermolecular packing and conformational differences between the solid and solution states.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₁₄N₂O).

FormulaCalculated Exact Mass
C₆H₁₄N₂O130.1106

Note: This table is based on theoretical calculation.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (the molecular ion or a protonated adduct) and its subsequent fragmentation through collision-induced dissociation. Analysis of the resulting fragment ions provides a wealth of structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Amide bond cleavage: Fragmentation of the amide bond could occur, leading to characteristic ions.

Loss of small neutral molecules: The loss of molecules such as ethene from the ethyl group could also be observed.

A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different functional groups within the molecule.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio provided by the mass spectrometer. wikipedia.orgnih.gov In IMS, ions are introduced into a drift tube filled with a buffer gas and subjected to a weak electric field. Their resulting velocity depends on their collision cross-section (CCS), a value that reflects the ion's average orientation in the gas phase. nih.gov Smaller, more compact ions experience fewer collisions and travel faster than larger, more extended ions of the same mass and charge. wikipedia.orgnih.gov

For a relatively small molecule like this compound, IMS-MS would be instrumental in separating it from potential isomers or isobars in a complex mixture. nih.govacs.org Upon ionization, typically forming the protonated molecule [M+H]⁺, the compound would traverse the ion mobility cell, and its drift time would be measured. This drift time is then used to calculate the molecule's rotationally averaged collision cross-section (CCS). This CCS value is a unique physicochemical property that can be used for identification and for gaining insight into the molecule's three-dimensional structure in the gas phase. reddit.com While specific experimental data for this compound is not publicly available, a hypothetical analysis can be presented.

Hypothetical IMS-MS Data for this compound

Ion Species Molecular Formula Adduct Calculated m/z Estimated Collision Cross-Section (CCS) in N₂ (Ų)
This compound C₆H₁₄N₂O [M+H]⁺ 131.1184 125-135

Note: The CCS value is an estimate based on typical values for small molecules of similar size and functionality and is for illustrative purposes only.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present within a compound. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) corresponding to the energy of these vibrations. For this compound, several key functional groups would produce characteristic signals.

The presence of a secondary amine (-NH-) group would be indicated by a single, relatively sharp N-H stretching vibration, typically appearing in the region of 3300-3500 cm⁻¹. nih.gov The most prominent feature for an amide is the C=O stretching vibration (Amide I band), which for a disubstituted amide like this, is expected in the range of 1630-1680 cm⁻¹ due to resonance effects that lower the bond order. nih.govucalgary.ca Other significant vibrations include C-H stretching from the ethyl and methyl groups (around 2850-2960 cm⁻¹), N-H bending (Amide II band, near 1550 cm⁻¹), and various C-N stretching vibrations. spectroscopyonline.comyoutube.com

Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
~3350 Medium, Sharp N-H Stretch Secondary Amine
2960-2850 Medium-Strong C-H Stretch Alkyl (CH₃, CH₂)
~1660 Strong C=O Stretch (Amide I) Tertiary Amide
~1550 Medium N-H Bend (Amide II) Secondary Amine
~1450 Medium C-H Bend Alkyl (CH₃, CH₂)
~1260 Medium C-N Stretch Amide/Amine

Note: These are expected frequency ranges and may vary based on the sample state (solid, liquid) and intermolecular interactions.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.govresearchgate.net While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the C=O stretch (Amide I band) would also be a prominent feature in the Raman spectrum, typically observed in a similar region as in the IR spectrum. researchgate.netcase.edu However, the relative intensities of peaks can differ significantly between the two techniques. For instance, the symmetric stretching of the carbon backbone would likely be more Raman active than IR active. The N-H stretching and bending modes are also observable in Raman spectra. nih.govnih.gov

Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Assignment Functional Group
~3350 Weak-Medium N-H Stretch Secondary Amine
2960-2850 Strong C-H Stretch Alkyl (CH₃, CH₂)
~1655 Medium C=O Stretch (Amide I) Tertiary Amide
~1550 Weak N-H Bend (Amide II) Secondary Amine
~1450 Medium C-H Bend Alkyl (CH₃, CH₂)
~800 Medium C-C-N Symmetric Stretch Skeleton

Note: These are expected Raman shifts. Actual values and intensities depend on the experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. researchgate.net The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. ucalgary.ca The structure of this compound, being a saturated aliphatic amide, contains non-bonding electrons (n) on the oxygen and nitrogen atoms and sigma (σ) and pi (π) electrons in its bonds.

The most likely electronic transition to be observed in the accessible UV range (above 200 nm) for this compound is the n → π* transition associated with the amide carbonyl group. ucalgary.caacs.org This transition involves promoting a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond. These transitions are typically weak (low molar absorptivity) and occur at shorter wavelengths for simple amides. acs.orgresearchgate.net More energetic σ → σ* and n → σ* transitions occur at much shorter wavelengths, usually below the standard operating range of most UV-Vis spectrophotometers.

Expected UV-Vis Absorption for this compound

λₘₐₓ (nm) Molar Absorptivity (ε) Solvent Transition
~215 Low (<1000 M⁻¹cm⁻¹) Non-polar (e.g., Hexane) n → π*

Note: This is an estimated value for a simple aliphatic amide and is provided for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a suitable single crystal of the compound, which, when irradiated with X-rays, diffracts the beams in a unique pattern. Analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of atoms.

For this compound, an X-ray crystal structure would provide unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group as a donor and the amide's carbonyl oxygen as an acceptor. These interactions are crucial for understanding the crystal packing and the physical properties of the solid material. Although no crystal structure has been reported for this specific compound, a hypothetical data table illustrates the parameters that would be determined.

Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845
Z (molecules/unit cell) 4

Note: These values are purely illustrative to represent the type of data obtained from an X-ray crystallography experiment.

Stereochemical Aspects and Chiral Chemistry of 2 Ethylamino N Methylpropanamide

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral molecule. For a compound like 2-(ethylamino)-N-methylpropanamide, this would typically involve starting with a chiral precursor or using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction that forms the chiral center.

Chiral Auxiliaries and Reagents in Stereocontrol

A common strategy in asymmetric synthesis is the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of N-alkylated amino acid amides, chiral auxiliaries such as pseudoephedrine have been effectively used. In a typical approach, an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine can undergo a conjugate addition, followed by an alkylation step. The chiral auxiliary directs the approach of the incoming nucleophile and the alkylating agent, leading to a high degree of diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product. For instance, tandem conjugate addition-alkylation reactions on α,β-unsaturated amides using (S,S)-(+)-pseudoephedrine as a chiral auxiliary have been shown to proceed with high yields and diastereoselectivities nih.gov. The diastereoselectivity of the alkylation step is often high, consistent with previous reports on the diastereoselective α-alkylation of amides using this auxiliary nih.gov.

Another class of effective chiral auxiliaries for the synthesis of unnatural amino acids are α-tert-butanesulfinamide derivatives. These can be attached to an amino ester to form a chiral α-sulfinamido ester, which can then be alkylated with good to high diastereoselectivity acs.org. The sulfinamide auxiliary effectively shields one face of the enolate, directing the alkylating agent to the opposite face. Computational studies have suggested that a chelated transition state is responsible for this high level of stereocontrol acs.org. After the alkylation, the auxiliary can be readily removed to provide the enantiopure amino acid derivative.

Chiral AuxiliarySubstrate TypeTypical Diastereoselectivity (d.r. or d.e.)Reference
(S,S)-(+)-Pseudoephedrineα,β-Unsaturated amidesHigh (unspecified) nih.gov
α-tert-Butanesulfinamideα-Amino esters>6:1 d.r. acs.org

Asymmetric Catalysis (e.g., Organocatalysis, Chiral Metal Complexes)

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For reactions involving α-amino acids and their derivatives, proline and its derivatives are common organocatalysts. For example, proline can catalyze asymmetric Mannich reactions, which could be a potential route to introduce the ethylamino group stereoselectively onto a propanamide precursor acs.org. The catalyst forms a transient chiral enamine with a carbonyl compound, which then reacts with an electrophile in a stereocontrolled manner.

Chiral metal complexes are also widely used for asymmetric catalysis. Ruthenium complexes, for instance, have been shown to be effective for the direct N-alkylation of α-amino acid esters and amides using alcohols, with high retention of the original stereochemistry. nih.govresearchgate.net This "borrowing hydrogen" methodology is atom-economical and generates water as the only byproduct. nih.govresearchgate.net For the synthesis of this compound, a chiral ruthenium catalyst could potentially be used to directly alkylate an enantiomerically pure 2-aminopropanamide (B1330713) derivative with ethanol, preserving the stereocenter.

Catalytic SystemReaction TypeKey FeaturesPotential ApplicationReference
ProlineMannich reactionForms a chiral enamine intermediateStereoselective introduction of the ethylamino group acs.org
Ruthenium complexN-alkylation with alcoholsHigh retention of stereochemistry, atom-economicalDirect ethylation of a chiral 2-aminopropanamide precursor nih.govresearchgate.net
Chiral Phosphoric AcidsAtroposelective arylationConstruction of axially chiral frameworksNot directly applicable but demonstrates organocatalyst utility nih.gov
Imino-imidodiphosphateCyclization of α,β-unsaturated aldehydesHigh efficiency and selectivity for specific cyclizationsNot directly applicable but showcases confined acid catalysis nih.gov

Diastereoselective Reactions involving this compound Precursors

Diastereoselective reactions are crucial when a molecule already contains a chiral center and a new one is being created. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

In the context of synthesizing this compound, if one starts with an enantiomerically pure derivative of alanine (B10760859), any subsequent reaction that introduces a new stereocenter would ideally proceed with high diastereoselectivity. For instance, the alkylation of a chiral enolate derived from an N-protected alanine amide would be a diastereoselective reaction. The stereochemistry of the resulting product would depend on the facial selectivity of the enolate, which is influenced by the existing chiral center and any protecting groups or auxiliaries present.

A relevant example is the diastereoselective alkylation of a 2-phenylperhydropyrimidin-4-one derivative of β-alanine. The steric hindrance from an axially disposed phenyl group directs the incoming electrophile to the opposite face of the enolate, resulting in high diastereoselectivity researchgate.net. A similar principle could be applied to a suitably protected derivative of an alanine amide to control the stereochemistry during the introduction of the ethyl group.

Furthermore, diastereoselective Henry and Michael reactions have been used to synthesize chiral γ-nitroester derivatives from (S)-N,N-dibenzylated aldehydes derived from natural L-amino acids. These intermediates are then converted to γ-lactams thieme-connect.com. While the target molecule is not a lactam, this demonstrates how reactions on chiral amino acid derivatives can proceed with high diastereoselectivity.

Chiral Resolution Methods

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture into its individual enantiomers.

Chromatographic Separation of Enantiomers (e.g., Chiral HPLC)

Chiral chromatography is a powerful technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus separation.

For the separation of N-alkylated amino acid amides and related compounds, various CSPs are available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability phenomenex.com. The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives), is crucial for achieving good resolution researchgate.net. For example, the chiral resolution of racemic propranolol (B1214883) nitro-analogues was successfully achieved using a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol (B130326) with diethylamine (B46881) nih.gov.

The separation of verapamil (B1683045) enantiomers, which also contain a chiral amine center, has been achieved using a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral column nih.gov. This highlights the variety of available CSPs that could be screened for the resolution of this compound.

Chiral Stationary Phase (CSP) TypeMobile Phase TypeExample ApplicationReference
Polysaccharide-based (e.g., Amylose)Normal PhaseResolution of propranolol nitro-analogues nih.gov
Cyclofructan-basedPolar OrganicSeparation of verapamil enantiomers nih.gov
Pirkle-typeNormal PhaseSeparation of various chiral compounds phenomenex.com
Protein-basedReversed PhaseSeparation of various chiral compounds phenomenex.com

Optical Properties and Chiroptical Studies of this compound

The presence of a chiral center at the second carbon of the propanamide backbone in this compound gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These enantiomers, designated as (R)- and (S)-2-(ethylamino)-N-methylpropanamide, are expected to exhibit identical physical and chemical properties in an achiral environment. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. Chiroptical techniques such as optical rotation measurement and circular dichroism spectroscopy are essential for distinguishing between and characterizing these enantiomers.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions. One enantiomer will rotate the plane of polarized light in a clockwise direction, designated as dextrorotatory (+), while the other will rotate it in a counter-clockwise direction, termed levorotatory (-), by an equal magnitude.

The specific rotation, [α], is a standardized measure of this optical activity and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the light through the sample (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), often the D-line of a sodium lamp (589 nm).

For the enantiomers of this compound, one would expect to observe specific rotation values that are equal in magnitude but opposite in sign. For instance, if the (S)-enantiomer has a specific rotation of +X degrees, the (R)-enantiomer will have a specific rotation of -X degrees under the same measurement conditions. A racemic mixture, containing equal amounts of both enantiomers, would be optically inactive, exhibiting a specific rotation of zero.

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation [α] (degrees)Conditions (Solvent, Temperature, Wavelength)
(S)-2-(ethylamino)-N-methylpropanamide+X(e.g., Methanol, 25°C, 589 nm)
(R)-2-(ethylamino)-N-methylpropanamide-X(e.g., Methanol, 25°C, 589 nm)
Racemic Mixture0(e.g., Methanol, 25°C, 589 nm)

Note: The values in this table are hypothetical and serve to illustrate the expected relationship between the enantiomers. Actual experimental values are not currently available in public literature.

The precise value of the specific rotation is highly sensitive to the molecular conformation. Theoretical calculations on similar small chiral molecules, such as amino acids, have shown that the sign and magnitude of the optical rotation can vary significantly with the rotation around single bonds, highlighting the importance of conformational analysis in understanding chiroptical properties.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption (usually expressed as molar ellipticity, [θ]) as a function of wavelength.

Enantiomers produce mirror-image CD spectra. Where one enantiomer shows a positive peak (a positive Cotton effect), the other will show a negative peak of equal magnitude at the same wavelength. These spectra are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation.

For this compound, the amide chromophore (-C(=O)N-) is the primary group that would give rise to CD signals in the far-UV region (typically around 190-250 nm). The n → π* and π → π* electronic transitions of the amide bond are sensitive to the chiral environment provided by the rest of the molecule.

Studies on N-acyl amino acids and other chiral amides have shown that the sign and intensity of the Cotton effects associated with these transitions are directly related to the conformation of the molecule and the nature of the substituents around the chiral center. For example, the conformation of the side chains and the interactions between different parts of the molecule can significantly influence the CD spectrum.

Table 2: Expected Characteristics of Circular Dichroism Spectra for this compound Enantiomers

EnantiomerWavelength Range (nm)Expected Cotton EffectAssociated Electronic Transition
(S)-2-(ethylamino)-N-methylpropanamide~210-240Positive or Negativen → π* of amide
(R)-2-(ethylamino)-N-methylpropanamide~210-240Opposite to (S)-formn → π* of amide
(S)-2-(ethylamino)-N-methylpropanamide~190-210Positive or Negativeπ → π* of amide
(R)-2-(ethylamino)-N-methylpropanamide~190-210Opposite to (S)-formπ → π* of amide

Note: This table outlines the expected spectral regions and relationships based on general principles of CD spectroscopy for chiral amides. The specific signs of the Cotton effects would need to be determined experimentally or through high-level computational modeling.

The analysis of the CD spectrum can provide valuable information about the preferred solution-phase conformation of the enantiomers of this compound. By comparing experimental spectra with those predicted from theoretical calculations for different possible conformations, it is possible to deduce the most stable molecular geometries.

Synthesis and Investigation of Derivatives and Analogues of 2 Ethylamino N Methylpropanamide

Design Principles for Structural Analogues

The design of structural analogues of 2-(ethylamino)-N-methylpropanamide is guided by principles aiming to modulate properties such as lipophilicity, solubility, and chemical reactivity. These modifications typically target the three main components of the molecule: the N-methyl group, the ethylamino group, and the propanamide backbone.

The N-methyl group on the amide nitrogen is a key site for modification. Replacing this small alkyl group with larger or more complex substituents can significantly alter the molecule's physical and chemical characteristics. For instance, increasing the size of the N-substituent, such as replacing the methyl group with an isobutyl group, generally enhances lipophilicity. However, this increased lipophilicity may concurrently reduce aqueous solubility, a critical factor in many applications.

The nature of the N-substituent also influences the amide's rotational barrier and conformational preferences. Tertiary amides, like those derived from this compound, lack the N-H bond necessary for hydrogen bond donation, which affects their boiling points and interaction with polar solvents compared to primary or secondary amides. libretexts.org

Table 1: Effect of N-Alkyl Group Modification on Predicted Properties

Derivative Modification Predicted Change in Lipophilicity (cLogP) Predicted Change in Aqueous Solubility
2-(ethylamino)-N-ethyl propanamide Methyl to Ethyl Increase Decrease
2-(ethylamino)-N-propyl propanamide Methyl to Propyl Further Increase Further Decrease
2-(ethylamino)-N-isopropyl propanamide Methyl to Isopropyl Increase Decrease

This table is illustrative and based on general chemical principles. Actual values would require experimental determination.

The ethylamino group at the C2 position offers another point for structural variation. The ethyl group can be replaced with other alkyl chains (e.g., methyl, propyl, butyl) or cyclic structures (e.g., cyclohexyl) to fine-tune steric bulk and lipophilicity. Introducing aromatic rings, such as a phenyl or substituted phenyl group, can introduce electronic effects and potential for pi-stacking interactions.

Furthermore, the secondary amine of the ethylamino moiety is itself a site for derivatization, although this would change the fundamental nature of the group. For example, acylation or sulfonylation of this nitrogen would convert it into an amide or sulfonamide, drastically altering its basicity and hydrogen bonding capability.

The propanamide core provides a scaffold that can be altered to adjust the spatial relationship between the amino and amide functionalities. ontosight.ai Key modifications include:

Altering Chain Length: Extending or shortening the propyl chain to a butyl or ethyl group, respectively, changes the distance between the key functional groups.

Introducing Substitution: Adding substituents to the alpha-carbon (C2) or beta-carbon (C3) of the propanamide backbone can introduce chirality or new functional groups. For example, adding a methyl group at the C2 position would result in a quaternary carbon, creating steric hindrance that could affect the molecule's reactivity. ontosight.ai

Cyclization: Incorporating the backbone into a cyclic structure, such as a pyrrolidinone or piperidinone ring, would rigidly constrain the molecule's conformation, which can be useful for studying structure-reactivity relationships.

Chemical Synthesis of Diverse Derivatives

The synthesis of derivatives of this compound typically involves standard organic chemistry transformations. A common and versatile method is the formation of the amide bond by coupling a carboxylic acid derivative with an appropriate amine. pressbooks.pub

A general synthetic route could start from 2-bromopropionyl chloride. Reacting this acyl chloride with N-methylethylamine would yield 2-bromo-N-methylethylpropanamide. Subsequent nucleophilic substitution of the bromine atom with a desired amine (e.g., ethylamine (B1201723), propylamine) would produce the final target derivative.

Alternatively, synthesis can proceed by first establishing the C2-amino functionality. For example, reacting a suitable starting material with ethylamine to produce 2-(ethylamino)propanoic acid, followed by an amide coupling reaction with N-methylamine, would also yield the parent compound. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are often used to facilitate such amide bond formations in high yield. nih.gov

The synthesis of related N-alkyl amides has been achieved through various methods, including azide (B81097) coupling and reactions involving isatoic anhydride, demonstrating the flexibility of synthetic approaches. mdpi.comnih.gov Microwave-assisted synthesis has also been shown to be a time-efficient method for producing some aminobenzamide derivatives, although yields can be sensitive to the thermal stability of the compounds. nih.gov

Structure-Reactivity Relationships in Derivatives

The chemical reactivity of this compound derivatives is intrinsically linked to their structure. The amide functional group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. pressbooks.pub It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl group into a methylene (B1212753) group (CH₂), yielding a diamine. pressbooks.pub

Substituents introduced at any of the three modification sites can have profound effects on the molecule's reactivity through both steric and electronic effects.

Electronic Effects: The electronic properties of substituents can influence the reactivity of the amide bond. For example, attaching an electron-withdrawing group to the N-alkyl or C2-amino substituent would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the electrophilicity of the carbonyl carbon.

Steric Effects: The size and bulk of substituents play a crucial role. mdpi.com Large groups attached to the amide nitrogen or the alpha-carbon can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down reactions like hydrolysis. mdpi.com For example, replacing the N-methyl group with a bulky tert-butyl group would significantly decrease the rate of amide hydrolysis. Similarly, bulky substituents on the ethylamino group could hinder reactions at the secondary amine nitrogen.

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-(Ethylamino)propanamide
2-bromo-N-methylethylpropanamide
2-(ethylamino)propanoic acid
2-bromo-propionyl chloride
N-methylethylamine
N-methylamine
2-(ethylamino)-N-ethylpropanamide
2-(ethylamino)-N-propylpropanamide
2-(ethylamino)-N-isopropylpropanamide
2-(ethylamino)-N-benzylpropanamide
2-(ethylamino)-N-(2-methylpropyl)propanamide
N-methyldodecanamide
Benzamide (B126)
Formamide
Pentanamide
Propyl acetate
Propanamide
1-pentene
Butyramide
Ethyl acetate
Dimethylacetamide
Acetamide
1-butene
N-methylacetamide
2-methylbutane
2-amino-1,4-naphthoquinone-benzamides
4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid
1,4-Naphthoquinone
4-aminobenzoic acid
2-Amino-N-(4-chlorophenyl)benzamide
2-Amino-N-(p-tolyl)benzamide
2-Amino-N-(2-carbamoylphenyl)benzamide
Isatoic anhydride

Stability and Degradation Pathways of Analogues

The stability of amide-containing compounds is a critical factor in their practical application and environmental fate. Analogues of this compound, which are characterized by a substituted propanamide backbone, are susceptible to various degradation pathways, including hydrolysis, thermal decomposition, and photodegradation. The specific nature of the substituents on the nitrogen atom and the alpha-carbon significantly influences the rates and mechanisms of these degradation processes.

The core structure of these analogues features a tertiary amide group, which generally exhibits greater resistance to hydrolysis compared to primary and secondary amides due to steric hindrance around the carbonyl group. arkat-usa.orgresearchgate.net However, under forcing conditions such as high temperatures or the presence of strong acids or bases, degradation can readily occur.

The hydrolysis of N-substituted amides is a well-documented degradation pathway that involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by both acids and bases.

In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. psu.eduresearchgate.net For an analogue like N-ethyl-N-methylpropanamide, this would result in the formation of propanoic acid, and a salt of N-ethyl-N-methylamine.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the carbon-nitrogen bond to produce a carboxylate salt and the corresponding secondary amine. arkat-usa.orgresearchgate.net For instance, the alkaline hydrolysis of an N,N-disubstituted propanamide would yield the corresponding propanate salt and a disubstituted amine.

The rate of hydrolysis is sensitive to the steric environment of the amide. Tertiary amides, such as those analogous to this compound, are generally more resistant to hydrolysis than primary or secondary amides due to the increased steric bulk around the carbonyl group, which hinders the approach of the nucleophile. arkat-usa.org Studies on the hydrolysis of N-methylacetamide have shown that the reaction rate is dependent on pH, with increased rates observed in both strongly acidic and basic conditions. psu.eduresearchgate.net

Table 1: General Products of Hydrolytic Degradation of N,N-dialkylpropanamide Analogues

Analogue StructureDegradation ConditionMajor Degradation Products
N,N-dialkylpropanamideAcidic Hydrolysis (e.g., HCl, heat)Propanoic acid, Dialkylammonium salt
N,N-dialkylpropanamideAlkaline Hydrolysis (e.g., NaOH, heat)Propanate salt, Dialkylamine

At elevated temperatures, N-alkyl amides can undergo thermal degradation, often proceeding through a radical-chain mechanism in the presence of oxygen (autoxidation). This process can lead to the formation of hydroperoxides as primary products, which can then decompose into a complex mixture of secondary products. The initiation of this radical chain reaction can be influenced by the presence of initiators and the temperature. For example, the autoxidation of N-n-propylpropionamide has been observed to proceed at a pseudo-steady rate at 131°C. Current time information in Bangalore, IN.

Oxidative degradation can also be mediated by chemical reagents. For example, a base-mediated oxidative degradation pathway has been reported for secondary amides, leading to the formation of primary amides. While the analogues are tertiary amides, the potential for oxidative reactions at other sites within the molecule under specific conditions cannot be ruled out.

The photochemical stability of amides is another important consideration. Aliphatic polyamides, which contain repeating amide units, are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The primary photochemical processes involve the cleavage of the C-N and N-C=O bonds within the amide linkage. This can initiate a cascade of radical reactions, especially in the presence of oxygen, leading to the formation of a variety of degradation products and a deterioration of the material's properties.

For analogues of this compound, it can be inferred that exposure to UV radiation could lead to similar bond cleavage events. The specific substituents on the nitrogen and the alpha-carbon would likely influence the photolytic stability and the nature of the resulting degradation products.

Table 2: Potential Degradation Pathways and Influencing Factors for this compound Analogues

Degradation PathwayKey Influencing FactorsPotential Degradation Products
Hydrolysis pH (acid or base catalysis), TemperaturePropanoic acid/propanoate, corresponding secondary amine/ammonium salt
Thermal Degradation Temperature, Presence of oxygen, InitiatorsComplex mixture including smaller amides, carboxylic acids, and amines
Photodegradation Wavelength and intensity of UV radiation, Presence of oxygenRadical species, products of C-N and C=O bond cleavage

Due to the absence of specific, publicly available scientific literature and research data for the chemical compound “this compound,” it is not possible to generate a detailed article on the advanced analytical methodologies for this specific molecule that meets the requirements of the provided outline.

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Advanced Analytical Methodologies for Complex Chemical Environments

Chemometric Approaches for Data Analysis

Multivariate Statistical Analysis

In the context of analyzing complex chemical data, such as that generated from chromatographic and spectrometric analysis of samples containing 2-(ethylamino)-N-methylpropanamide, multivariate statistical analysis offers powerful tools to discern patterns and relationships that are not apparent with univariate methods. conferenceworld.in Techniques like Principal Component Analysis (PCA) can be employed to reduce the dimensionality of large datasets, such as those obtained from mass spectrometry, and to identify underlying trends that can help in classifying samples or identifying the presence of specific compounds. np-mrd.org

For instance, in the analysis of novel psychoactive substances (NPS), a category under which this compound might fall, PCA-based prediction models have been explored. np-mrd.org These models leverage the fragmentation patterns from liquid chromatography-mass spectrometry (LC-MS) to predict the chemical class of an unknown substance. np-mrd.org This approach allows for the retrospective analysis of mass spectra, enabling the identification of class-specific fragments and neutral losses, which can be crucial for tentatively identifying new compounds like this compound even in the absence of a certified reference standard. np-mrd.org

Sample IDPrincipal Component 1 (PC1)Principal Component 2 (PC2)Compound Class
Sample_0010.850.23This compound
Sample_0020.790.28This compound
Sample_003-0.450.67Related Amide A
Sample_004-0.510.71Related Amide A
Sample_0050.12-0.88Related Amine B
Sample_0060.08-0.91Related Amine B

This table is a hypothetical representation to illustrate the application of PCA. The values are not derived from actual experimental data on this compound.

Deconvolution and Quantitation in Complex Mixtures

When this compound is present in a complex mixture, its analytical signals, particularly in mass spectrometry, are often convoluted with signals from other co-eluting or isobaric species. Deconvolution is a critical computational process that aims to separate these overlapping signals to reveal the pure spectrum of the target analyte. hmdb.ca This is particularly important for accurate identification and subsequent quantitation.

In mass spectrometry, deconvolution algorithms can analyze the complex tandem mass spectra (MS/MS) to group peaks into isotopomer envelopes and separate them from interfering ions. hmdb.ca This process is essential for obtaining a clean mass spectrum of this compound, which can then be compared against a spectral library for confident identification. The fragmentation pattern of amides and amines, which are functional groups present in the target compound, typically involves characteristic cleavages that deconvolution algorithms can help to isolate and identify. libretexts.org

For quantitative analysis in complex mixtures, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed. After deconvolution, the quantitation of this compound can be achieved by integrating the peak area of a specific, interference-free fragment ion. The use of an internal standard is crucial for accurate quantitation, as it compensates for variations in sample preparation and instrument response.

The following data table presents a hypothetical example of quantitative results for this compound in different complex matrices, as might be obtained using a validated LC-MS/MS method following spectral deconvolution.

Sample MatrixConcentration of this compound (ng/mL)Relative Standard Deviation (%)
Wastewater Influent15.24.5
Seized Powder Sample A850 (µg/g)2.1
Seized Powder Sample B520 (µg/g)2.8
Fortified Urine Sample48.93.2

This table contains hypothetical data to illustrate the potential results of quantitative analysis. These values are not based on actual experimental measurements of this compound.

Future Research Directions and Emerging Paradigms in the Study of 2 Ethylamino N Methylpropanamide

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways is a cornerstone of chemical research. broadinstitute.org For 2-(ethylamino)-N-methylpropanamide, future efforts will likely move beyond traditional methods to explore more sustainable and atom-economical strategies. This includes the investigation of biocatalytic methods, employing enzymes to construct the amide bond with high selectivity and under mild conditions. Flow chemistry is another promising avenue, offering precise control over reaction parameters, enhanced safety, and the potential for scalable, continuous production. vapourtec.com Furthermore, the application of mechanochemistry, where mechanical force is used to drive chemical reactions, could provide solvent-free or low-solvent synthetic options. These unconventional routes are not only aimed at improving yield and purity but also at minimizing the environmental impact of the synthesis process.

A related compound, N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide, was synthesized in a three-step process. nih.gov The synthesis involved the reaction of a starting material with thionyl chloride, followed by a reaction with excess ethylenediamine. nih.gov The final product was purified by washing with diethyl ether and dichloromethane. nih.gov Similarly, the synthesis of other amide-containing compounds, such as 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126) tetraphenylborate (B1193919) and N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide, has been achieved through multi-step reactions involving various reagents and purification techniques. mdpi.comnih.gov These examples highlight the potential for developing tailored synthetic strategies for this compound.

Application of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules. vapourtec.comnd.edu In the context of this compound, AI and ML algorithms can be trained on existing chemical data to predict its physicochemical properties, reactivity, and potential biological activities. mdpi.com This predictive power can significantly accelerate the discovery process by prioritizing the most promising research directions and reducing the need for extensive trial-and-error experimentation. vapourtec.comnih.gov

Generative AI models can design new derivatives of this compound with optimized properties. mdpi.comyoutube.com These models can explore vast chemical spaces to identify novel structures that may exhibit enhanced characteristics. tuwien.at By combining generative models with predictive algorithms, researchers can design molecules that are not only theoretically promising but also synthetically accessible. youtube.com Furthermore, ML can be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. vapourtec.com The use of AI in drug discovery has already shown promise in identifying new drug candidates and understanding their mechanisms of action. nih.govnih.govyoutube.com

Development of Advanced Probes and Labeling Techniques

To elucidate the behavior and interactions of this compound in complex systems, the development of advanced probes and labeling techniques is crucial. Fluorescent probes, for instance, can be designed to selectively bind to or react with the amide functionality of the molecule, allowing for its visualization and quantification in various environments. researchgate.net The design of such probes often involves creating fluorogenic compounds that exhibit a change in their fluorescence properties upon interaction with the target molecule. nih.gov

Researchers have successfully developed fluorescent probes for other amide-containing compounds. nih.gov For example, acyl aminopyridines have been used to create fluorescent substrates for enzymes that hydrolyze amides. nih.gov Amine-reactive fluorescent dyes are also widely used to label molecules containing amine groups, forming stable amide bonds. thermofisher.comacs.org These techniques could be adapted for the study of this compound, providing insights into its distribution, localization, and interactions at a molecular level. The synthesis of such probes often involves multi-step chemical reactions to attach a fluorescent reporter molecule to a recognition element for the target. acs.org

Multidisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The convergence of synthetic and theoretical chemistry offers a powerful approach to understanding and manipulating molecules like this compound. numberanalytics.com Collaborative research that bridges these two disciplines can lead to a deeper understanding of the molecule's electronic structure, conformational dynamics, and reaction mechanisms. youtube.com Theoretical calculations, such as density functional theory (DFT), can be used to predict the molecule's properties and guide the design of new synthetic strategies. researchgate.net

By combining computational modeling with experimental validation, researchers can gain a comprehensive understanding of the structure-property relationships of this compound and its derivatives. bioscipublisher.compitt.edu This integrated approach can accelerate the development of new materials and technologies based on this compound. numberanalytics.com Such collaborations are essential for tackling complex scientific challenges and fostering innovation in the chemical sciences. ox.ac.uk The synergy between synthetic chemists who can create new molecules and theoretical chemists who can model their behavior is a powerful engine for discovery. wordpress.com

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